

An In-Depth Technical Guide to Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors

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Compound of Interest

Compound Name: *Tubulin polymerization-IN-46*

Cat. No.: *B15139617*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a novel class of fused imidazopyrazine-based tubulin polymerization inhibitors, with a particular focus on the promising compound designated as 4k. These compounds are potent colchicine binding site inhibitors (CBSIs) with significant activity against neuroblastoma, a prevalent solid cancer in children. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the compound's mechanism of action and experimental workflows.

Core Mechanism of Action

Compound 4k and its analogues function by inhibiting the polymerization of tubulin, a critical process for microtubule formation. Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine site on β -tubulin, these inhibitors prevent the assembly of $\alpha\beta$ -tubulin heterodimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells. The imidazo[1,2-a]pyrazine core, combined with a trimethoxyphenyl ring, has been identified as a key structural feature for high cellular activity and effective tubulin binding.^{[1][2]}

Quantitative Data Summary

The following tables summarize the biological activity of compound 4k and related analogues from the fused imidazopyrazine series.

Table 1: In Vitro Cell Viability (GI₅₀)[1]

Compound	Chp-134 (GI ₅₀ , nM)	Kelly (GI ₅₀ , nM)
4k	79	165
4a	20	25
4h	15	20
4j	30	45
Colchicine	10	15

Table 2: In Vitro Tubulin Polymerization Inhibition[1]

Compound	Inhibition of Tubulin Polymerization
4k	Comparable to Colchicine
4a	Comparable to Colchicine
4h	Comparable to Colchicine
4j	Comparable to Colchicine
Colchicine	Positive Control
Paclitaxel	Microtubule Enhancer (Control)

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is fundamental to characterizing the direct inhibitory effect of compounds on microtubule formation.

Objective: To measure the extent of tubulin polymerization in the presence of an inhibitor.

Methodology:

- Purified tubulin is incubated in a polymerization buffer.
- The test compound (e.g., 4k) is added to the tubulin solution. Colchicine is used as a positive control for inhibition, and paclitaxel is used as a positive control for microtubule stabilization.
- The polymerization process is initiated, typically by raising the temperature to 37°C.
- The change in turbidity of the solution is monitored over time using a spectrophotometer at a wavelength of 340 nm. An increase in absorbance indicates microtubule polymerization.
- The inhibitory effect of the compound is determined by comparing the polymerization curve to that of the controls.^[1]

Cell Viability Assay (Sulforhodamine B Assay)

This assay is employed to determine the cytotoxic effects of the compounds on cancer cell lines.

Objective: To quantify the growth inhibitory (GI₅₀) concentration of the test compounds.

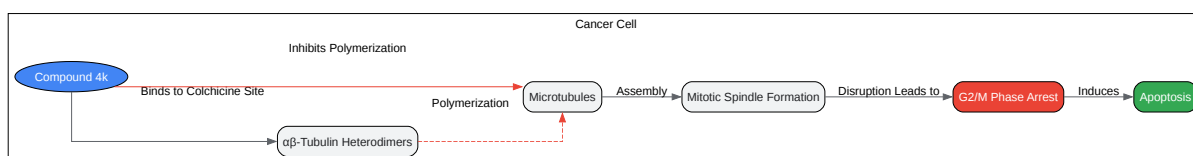
Methodology:

- Neuroblastoma cell lines (e.g., Chp-134 and Kelly) are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a range of concentrations of the test compounds (e.g., 4k) and incubated for a specified period (e.g., 72 hours).
- After incubation, the cells are fixed with trichloroacetic acid.
- The fixed cells are stained with Sulforhodamine B (SRB), a dye that binds to cellular proteins.
- Unbound dye is washed away, and the protein-bound dye is solubilized.

- The absorbance is read on a plate reader, and the GI₅₀ value is calculated from the dose-response curve.

Visualizations

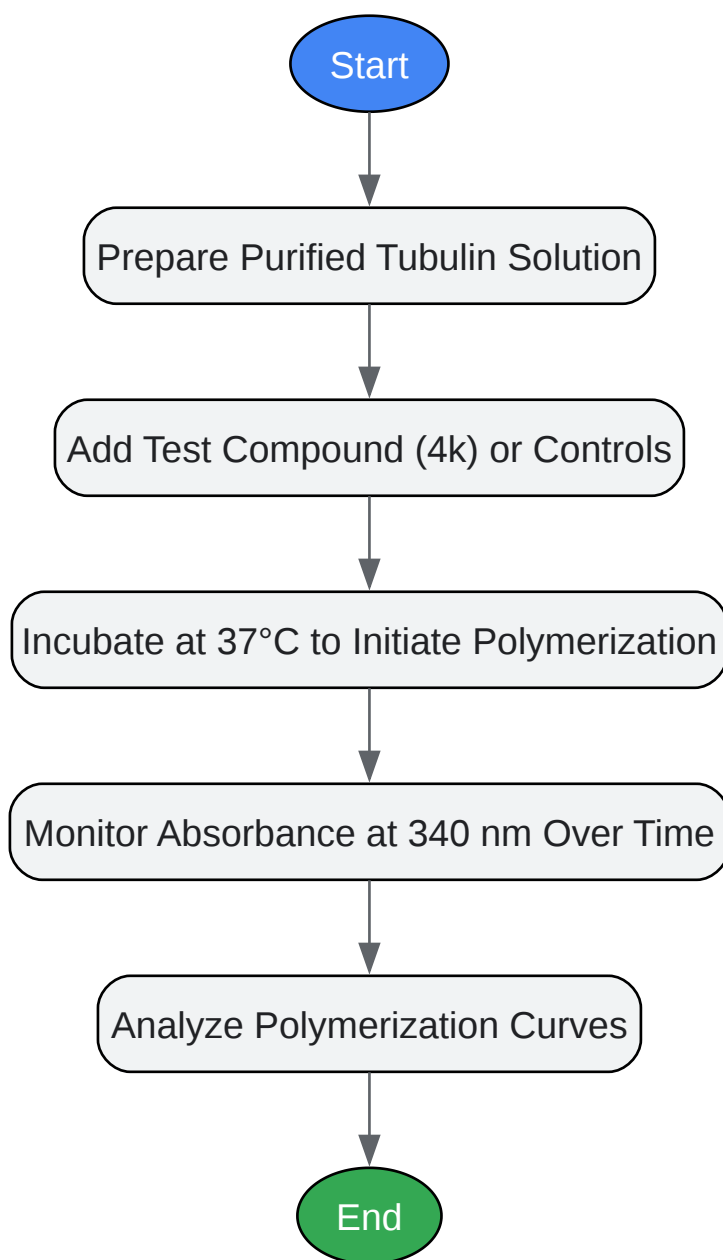
Signaling Pathway: Mechanism of Action of Compound 4k



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Caption: Mechanism of action of Compound 4k in cancer cells.

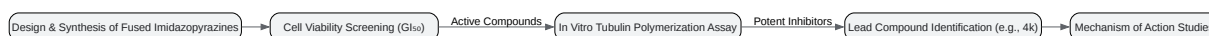
Experimental Workflow: In Vitro Tubulin Polymerization Assay



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Caption: Workflow for the in vitro tubulin polymerization assay.

Logical Relationship: Drug Discovery and Evaluation Pipeline



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Caption: Drug discovery pipeline for fused imidazopyrazine-based tubulin inhibitors.

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References

- 1. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function - PubMed [pubmed.ncbi.nlm.nih.gov]
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